

Application Note: Measuring Tecovirimat's Impact on F13 Dimerization using Mass Photometry

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Compound of Interest

Compound Name: *Tecovirimat*

Cat. No.: *B1682736*

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Abstract

Tecovirimat is a critical antiviral therapeutic for treating orthopoxvirus infections, including mpox. Its primary mechanism of action involves the inhibition of the viral protein F13, which is essential for the formation of the viral envelope and subsequent cell-to-cell spread.[1][2][3][4][5][6] Recent structural and biophysical studies have revealed that **Tecovirimat** functions as a molecular glue, inducing the dimerization of the F13 protein and thereby blocking its function.[7][8][9] This application note provides a detailed protocol for utilizing mass photometry to quantitatively assess the effect of **Tecovirimat** on the dimerization of the F13 protein. Mass photometry is a powerful, label-free technique that measures the mass of individual molecules in solution, making it an ideal tool for characterizing protein-protein interactions and oligomerization states with high precision and minimal sample consumption.[10][11][12][13][14][15][16] The protocols and data presentation formats outlined herein are intended for researchers, scientists, and drug development professionals working on antiviral therapies and viral protein characterization.

Introduction

The F13 protein, encoded by the F13L gene in vaccinia virus and its orthologs in other orthopoxviruses, is a key player in the viral lifecycle.[1][4][5][6][17] It is a palmitoylated phospholipase that is crucial for the wrapping of intracellular mature virions (IMVs) to form intracellular enveloped virions (IEVs), a necessary step for viral egress and dissemination.[17]

[18] **Tecovirimat** targets F13 (also known as p37), disrupting this process and effectively halting viral spread.[2][3][18][19][20][21]

Understanding the molecular mechanism of **Tecovirimat** is vital for monitoring its efficacy and for the development of next-generation antivirals, especially in light of emerging drug resistance.[22][23][24][25][26] Resistance to **Tecovirimat** is often associated with mutations in the F13L gene that prevent the drug-induced dimerization of the F13 protein.[7][9][22]

Mass photometry offers a direct and quantitative method to study the dimerization of F13 in the presence of **Tecovirimat**. By measuring the mass of individual particles in a solution, one can distinguish between F13 monomers and dimers and quantify their relative abundance as a function of drug concentration.[7][10][11][12][27] This allows for the determination of key parameters such as the half-maximal effective concentration (EC50) for dimerization.

Materials and Reagents

- **Recombinant F13 Protein:** A soluble, purified variant of the F13 protein (sF13). For structural and biophysical studies, this may involve removing the N-terminal hydrophobic tail and introducing mutations to prevent aggregation, as described in the literature.[7]
- **Tecovirimat:** Pharmaceutical-grade or research-grade compound.
- **Mass Photometer:** A commercially available mass photometer (e.g., Refeyn TwoMP or similar).
- **Microscope Coverslips:** High-precision glass coverslips compatible with the mass photometer.
- **Reaction Buffer:** A suitable buffer for maintaining the stability and activity of F13, for example, 20 mM HEPES pH 7.5, 150 mM NaCl.
- **Pipettes and Tips:** High-precision micropipettes and low-retention tips.
- **Data Analysis Software:** Software provided with the mass photometer and additional software for data fitting and visualization (e.g., GraphPad Prism).

Experimental Protocols

Preparation of F13 Protein and Tecovirimat Stock Solutions

- **F13 Protein Stock:** Prepare a concentrated stock solution of purified sF13 protein in the reaction buffer. Determine the precise concentration using a reliable method such as UV-Vis spectrophotometry at 280 nm with the calculated extinction coefficient.
- **Tecovirimat Stock:** Prepare a high-concentration stock solution of **Tecovirimat** in a suitable solvent (e.g., DMSO).
- **Serial Dilutions:** Prepare a series of **Tecovirimat** dilutions in the reaction buffer to be used for the dose-response experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all samples and does not exceed a level that affects F13 stability or the mass photometry measurement.

Mass Photometry Measurement of F13 Dimerization

- **Instrument Setup:**
 - Clean the microscope coverslip according to the manufacturer's instructions.
 - Calibrate the mass photometer using a standard protein of known molecular weight.
 - Focus the instrument on the coverslip surface in the reaction buffer.
- **Sample Preparation for Measurement:**
 - For each **Tecovirimat** concentration to be tested (including a no-drug control), prepare a reaction mixture containing a final F13 concentration within the optimal range for the mass photometer (typically in the low nanomolar range, e.g., 10-50 nM).
 - Incubate the reaction mixtures for a sufficient time to allow the binding and dimerization to reach equilibrium (e.g., 30 minutes at room temperature).
- **Data Acquisition:**
 - Apply a small volume (e.g., 10-20 μ L) of the reaction mixture onto the cleaned coverslip in the instrument.

- Record the landing events of individual molecules for a set duration (e.g., 60 seconds). Each landing event will produce a contrast that is proportional to the molecular mass.
- Repeat the measurement for each **Tecovirimat** concentration, ensuring to clean the coverslip between samples.

Data Analysis

- Mass Histogram Generation: The mass photometer software will generate a mass histogram from the recorded landing events. This histogram will show distinct peaks corresponding to the molecular weights of F13 monomers and dimers.
- Quantification of Monomer and Dimer Populations:
 - Fit the peaks in the mass histogram with Gaussian distributions to determine the area under each peak, which corresponds to the number of detected monomer and dimer events.
 - Calculate the proportion of F13 in the dimeric state for each **Tecovirimat** concentration using the following formula: $\text{Proportion of Dimer} = (\text{Area of Dimer Peak}) / (\text{Area of Monomer Peak} + \text{Area of Dimer Peak})$
- Dose-Response Curve and EC50 Determination:
 - Plot the proportion of F13 dimer as a function of the **Tecovirimat** concentration.
 - Fit the data to a dose-response curve (e.g., a four-parameter logistic regression) using software like GraphPad Prism to determine the EC50 value. The EC50 represents the concentration of **Tecovirimat** required to induce 50% of the maximal F13 dimerization.^[7]
^[28]^[29]

Data Presentation

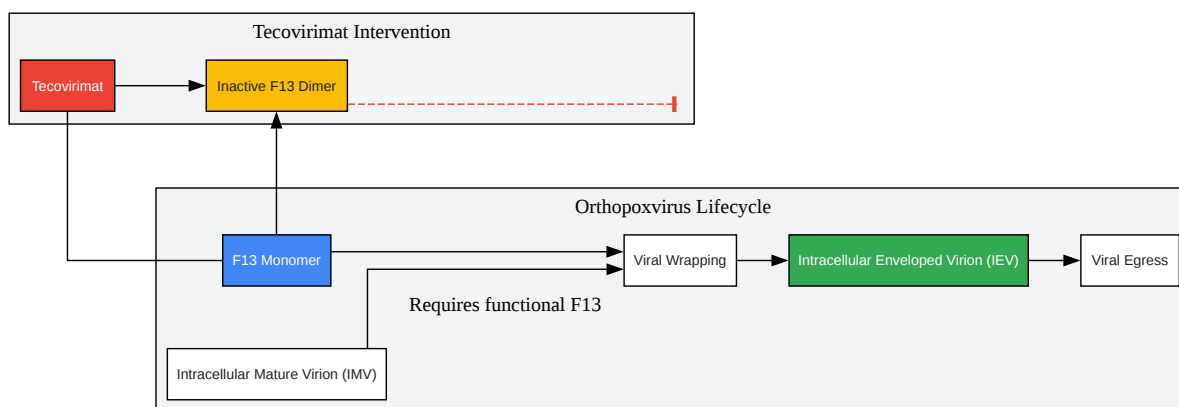
The quantitative data from the mass photometry experiments should be summarized in a clear and structured table for easy comparison.

Tecovirimat Concentration (μM)	Proportion of F13 Dimer (%) (Mean \pm SD, n=3)
0	5.2 \pm 1.1
0.1	15.8 \pm 2.5
0.5	48.9 \pm 4.2
1.0	75.3 \pm 3.8
5.0	92.1 \pm 1.9
10.0	95.6 \pm 1.5
EC50 (μM)	0.55

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

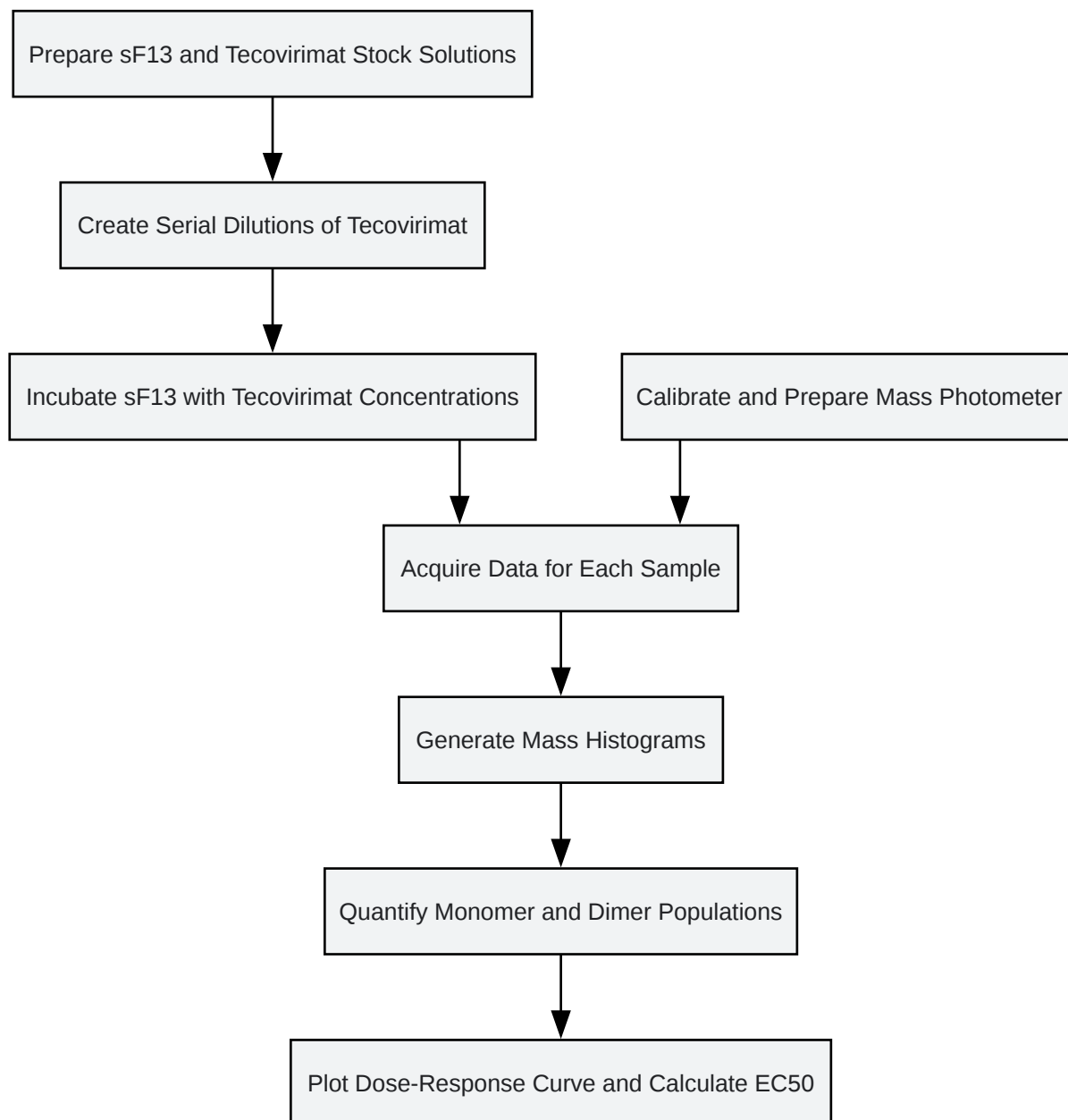
Tecovirimat's Mechanism of Action on F13



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Caption: Mechanism of **Tecovirimat**-induced F13 dimerization and viral egress inhibition.

Experimental Workflow for Mass Photometry Analysis

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